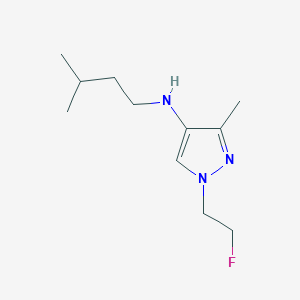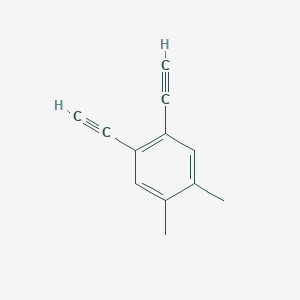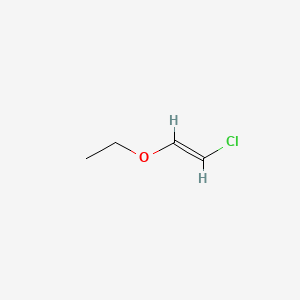
(2Z,4Z,7Z)-Trideca-2,4,7-trienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4Z,7Z)-Trideca-2,4,7-trienal is an organic compound characterized by the presence of three conjugated double bonds and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,7Z)-Trideca-2,4,7-trienal typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired trienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
(2Z,4Z,7Z)-Trideca-2,4,7-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Trideca-2,4,7-trienoic acid.
Reduction: Trideca-2,4,7-trienol.
Substitution: 2,4,7-Tribromo-tridecane.
科学研究应用
(2Z,4Z,7Z)-Trideca-2,4,7-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
作用机制
The mechanism of action of (2Z,4Z,7Z)-Trideca-2,4,7-trienal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of these targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
(2Z,4Z,7Z)-Pentadeca-2,4,7-triene: Similar in structure but with a longer carbon chain.
Ethyl (2Z,4Z,7Z)-2,4,7-trihydroxy-6,9-dioxo-2,4,7-decatrienoate: Contains additional functional groups, making it more reactive.
Uniqueness
(2Z,4Z,7Z)-Trideca-2,4,7-trienal is unique due to its specific combination of conjugated double bonds and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its relatively simple structure compared to more complex analogs makes it an attractive target for synthetic and mechanistic studies.
属性
分子式 |
C13H20O |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
(2Z,4Z,7Z)-trideca-2,4,7-trienal |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9-,12-11- |
InChI 键 |
BIXIZZVISIZZDM-NOVKEFSLSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C=C/C=O |
规范 SMILES |
CCCCCC=CCC=CC=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11750557.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11750564.png)



![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11750598.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750601.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750607.png)
![1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B11750614.png)
![(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11750617.png)
![2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11750643.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750658.png)
